5-Chloro-2-cyclopropyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. It is characterized by a fused ring system containing two nitrogen atoms, with a chlorine substituent at the 5-position and a cyclopropyl group at the 2-position of the naphthyridine structure. The molecular formula for this compound is and its molecular weight is approximately 220.70 g/mol . This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
5-Chloro-2-cyclopropyl-1,8-naphthyridine falls under the classification of heterocyclic compounds, specifically as a derivative of naphthyridine. It is recognized for its potential applications in pharmaceuticals, particularly as an antibacterial agent due to its interaction with bacterial enzymes .
The synthesis of 5-chloro-2-cyclopropyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions.
A typical synthesis route may include:
The reaction conditions typically involve moderate temperatures and may require solvents such as dichloromethane or acetonitrile for optimal yields .
The structure of 5-chloro-2-cyclopropyl-1,8-naphthyridine features a bicyclic framework with nitrogen atoms incorporated into the aromatic rings. The chlorine atom and cyclopropyl group are positioned strategically to influence the compound's reactivity and biological activity.
5-Chloro-2-cyclopropyl-1,8-naphthyridine participates in several chemical reactions, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups.
Common reactions include:
The mechanism of action for 5-chloro-2-cyclopropyl-1,8-naphthyridine primarily involves its interaction with bacterial enzymes such as DNA gyrase. By binding to these enzymes, it inhibits their activity, which is crucial for bacterial replication.
Studies have shown that this compound effectively inhibits DNA gyrase, leading to bactericidal effects against various pathogens. Its ability to interfere with efflux pumps further enhances its efficacy against resistant bacterial strains .
5-Chloro-2-cyclopropyl-1,8-naphthyridine has several significant applications:
5-Chloro-2-cyclopropyl-1,8-naphthyridine derivatives exhibit remarkable synergistic effects when combined with fluoroquinolone antibiotics, significantly enhancing their efficacy against multidrug-resistant bacterial strains. These heterocyclic compounds lack direct antibacterial activity at clinically achievable concentrations (MIC ≥ 1,024 µg/mL), but demonstrate potent antibiotic-modulating properties at subinhibitory concentrations (MIC/8). When combined with norfloxacin, ofloxacin, or lomefloxacin, these naphthyridine derivatives reduce fluoroquinolone MIC values by 4- to 8-fold against resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa strains. The greatest enhancement was observed with ofloxacin (32 to 4 µg/mL) and lomefloxacin (16 to 2 µg/mL) against E. coli 06 [2].
This potentiation stems from structural similarities between 1,8-naphthyridine cores and quinolone antibiotics, enabling dual targeting of bacterial machinery. The 2-cyclopropyl moiety at N1 is particularly significant as it mirrors the pharmacophore of later-generation fluoroquinolones like ciprofloxacin, facilitating complementary interactions with bacterial enzymes [5] [8]. This allows the hybrid molecule to overcome resistance mechanisms that would typically diminish fluoroquinolone efficacy.
Table 1: Synergistic Effects of 5-Chloro-2-cyclopropyl-1,8-naphthyridine Derivatives on Fluoroquinolone Activity
Fluoroquinolone | Bacterial Strain | Original MIC (µg/mL) | MIC with Naphthyridine (µg/mL) | Fold Reduction |
---|---|---|---|---|
Ofloxacin | E. coli 06 | 32 | 4 | 8× |
Lomefloxacin | E. coli 06 | 16 | 2 | 8× |
Norfloxacin | S. aureus 10 | 128 | 32 | 4× |
Lomefloxacin | P. aeruginosa 24 | 64 | 16 | 4× |
A key pharmacological mechanism of 5-chloro-2-cyclopropyl-1,8-naphthyridine derivatives is their potent inhibition of bacterial efflux pumps, critical resistance determinants in multidrug-resistant pathogens. These compounds significantly inhibit the NorA efflux pump in S. aureus strains SA-1199 and SA-1199B, as demonstrated through fluorometric assays showing increased ethidium bromide accumulation and enhanced norfloxacin activity [4]. Molecular docking studies reveal that hydrogen bonding and hydrophilic interactions between the sulfonamide group of 3-trifluoromethyl-N-(5‑chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide and NorA transmembrane domains underlie this inhibition [1] [4].
Additionally, these derivatives inhibit the MepA multidrug efflux system in S. aureus, with molecular docking confirming favorable binding energies (-9.2 to -11.3 kcal/mol) and interactions with critical residues in the pump's substrate-binding pocket [1]. Against strains carrying QacA/B and QacC efflux pumps (SA-K4414 and SA-K4100), naphthyridine sulfonamides reduce ethidium bromide MIC by 4-fold, indicating broad-spectrum efflux pump inhibition [5]. This multi-pump targeting restores antibiotic susceptibility by increasing intracellular antibiotic accumulation, effectively bypassing a major resistance pathway in Gram-positive pathogens.
Table 2: Efflux Pump Inhibition Profile of 5-Chloro-2-cyclopropyl-1,8-naphthyridine Derivatives
Efflux Pump | Bacterial Strain | Substrate | Inhibition Evidence | Binding Energy (kcal/mol) |
---|---|---|---|---|
NorA | S. aureus SA-1199B | Norfloxacin | 4× MIC reduction; ↑ ethidium fluorescence | -10.7 ± 0.4 |
MepA | S. aureus RN4220 | Ciprofloxacin | Docking with transmembrane domains | -9.2 to -11.3 |
QacA/B | S. aureus SA-K4414 | EtBr | 4× MIC reduction | Not reported |
QacC | S. aureus SA-K4100 | EtBr | 4× MIC reduction | Not reported |
5-Chloro-2-cyclopropyl-1,8-naphthyridine derivatives exhibit targeted inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—through mechanisms analogous to fluoroquinolones but with distinct binding interactions. Molecular docking studies demonstrate that these compounds form multiple hydrogen bonds with the GyrA subunit of DNA gyrase, particularly through the 1,8-naphthyridine core's nitrogen atoms and the C5 chlorine atom, which enhances hydrophobic contacts within the enzyme's active site [1] [2]. This dual-targeting capability is crucial for overcoming target-mediated resistance that often compromises fluoroquinolone monotherapy.
The 3-carboxamide derivatives (e.g., 2-amino-1,8-naphthyridine-3-carboxamides) show enhanced binding to the TOPRIM (topoisomerase-primase) domain of topoisomerase IV, interfering with DNA cleavage-relegation dynamics [6]. This interaction is structurally distinct from fluoroquinolone binding at the GyrB/ParE subunits, providing a complementary mechanism that delays resistance emergence. The cyclopropyl group at position 2 enhances membrane penetration in Gram-negative bacteria, while the chloro substituent at position 5 optimizes stacking interactions within the enzyme's DNA-binding cleft [7] [8]. These features collectively enable potent enzyme inhibition at nanomolar concentrations, even against strains carrying common gyrase mutations.
5-Chloro-2-cyclopropyl-1,8-naphthyridine derivatives display differential activity against Gram-positive and Gram-negative pathogens, with superior potentiation effects observed against resistant Staphylococcus strains. When combined with fluoroquinolones, these compounds reduce norfloxacin MIC against methicillin-resistant S. aureus (MRSA) by 8-fold (128 to 16 µg/mL), compared to a 4-fold reduction against Pseudomonas aeruginosa [2] [4]. This enhanced Gram-positive activity correlates with their potent inhibition of NorA and MepA efflux pumps, which are overexpressed in S. aureus but absent in Enterobacteriaceae [4] [5].
Against Gram-negative pathogens, efficacy is modulated by outer membrane permeability barriers. The 2-cyclopropyl moiety enhances penetration through the lipopolysaccharide layer of E. coli and P. aeruginosa, but less effectively than in Gram-positives. Consequently, fluoroquinolone potentiation is more pronounced in E. coli (8-fold MIC reduction) than in P. aeruginosa (4-fold reduction) [2]. The compounds show negligible activity against anaerobic bacteria due to limited accumulation in low-redox environments, restricting their spectrum to aerobic pathogens. This differential activity profile positions them as particularly valuable for treating skin/soft tissue infections and bacteremia caused by resistant staphylococci, where efflux-mediated resistance predominates.
Table 3: Comparative Efficacy Against Resistant Bacterial Pathogens
Pathogen Type | Representative Strains | Antibiotic Combination | Max. MIC Reduction | Primary Resistance Mechanism Addressed |
---|---|---|---|---|
Gram-positive | MRSA SA-1199B | Norfloxacin + 1,8-NA | 8× | NorA efflux overexpression |
Gram-positive | S. aureus RN4220 | Ciprofloxacin + 3-TNB | 8× | MepA-mediated efflux |
Gram-negative | E. coli 06 | Lomefloxacin + 1,8-NA | 8× | AcrAB-TolC efflux (partial) |
Gram-negative | P. aeruginosa 24 | Ofloxacin + 3-TNB | 4× | MexAB-OprM overexpression |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1